molecular formula C24H24N2O2 B13370218 N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide

N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide

Cat. No.: B13370218
M. Wt: 372.5 g/mol
InChI Key: QFBXQYBOUGHYHO-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide is an organic compound belonging to the class of benzamides Benzamides are derivatives of benzoic acid and are known for their diverse applications in medicinal chemistry, biology, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Acylation: The initial step involves the acylation of aniline with 2-phenylpropanoic acid to form N-phenyl-2-phenylpropanamide.

    Nitration: The next step involves the nitration of the benzamide core to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Methylation: Finally, the amino group is methylated using methyl iodide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts and reagents to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the benzene ring can be replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated, nitrated, or sulfonated benzamides.

Scientific Research Applications

N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylbenzamide
  • N-phenylbenzamide
  • 2-phenylpropanamide

Uniqueness

N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H24N2O2

Molecular Weight

372.5 g/mol

IUPAC Name

N,4-dimethyl-N-phenyl-3-(2-phenylpropanoylamino)benzamide

InChI

InChI=1S/C24H24N2O2/c1-17-14-15-20(24(28)26(3)21-12-8-5-9-13-21)16-22(17)25-23(27)18(2)19-10-6-4-7-11-19/h4-16,18H,1-3H3,(H,25,27)

InChI Key

QFBXQYBOUGHYHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)NC(=O)C(C)C3=CC=CC=C3

Origin of Product

United States

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